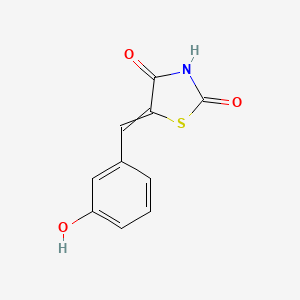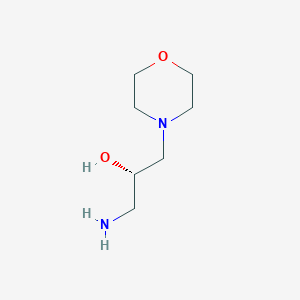![molecular formula C14H14F8O4 B1597534 [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate CAS No. 487048-96-4](/img/structure/B1597534.png)
[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Overview
Description
[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C14H14F8O4 and its molecular weight is 398.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformations
This compound demonstrates versatility as a synthon in the synthesis of multifunctional heterocyclic systems. Its application is evident in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other polysubstituted heterocyclic systems, showcasing its broad utility in organic synthesis (Pizzioli et al., 1998).
Protective Groups in Nucleoside Synthesis
The compound's derivatives, such as benzoylated versions, have been used as protective groups in the synthesis of ribonucleosides. This process facilitates the creation of oligoribonucleotides on solid supports, essential for RNA and DNA-RNA mixture synthesis (Kempe et al., 1982).
Photophysical Characterization in Laser Dyes
It's involved in the photophysical characterization of laser dyes within silicon-containing organic copolymers. This includes assessing fluorescence quantum distributions, yields, polarization, and lifetimes, crucial for developing high-performance laser materials (Tyagi et al., 2007).
Photopolymerization Studies
It plays a role in photopolymerization research, particularly in the study of alkoxyamines as photoiniferters. This research is vital for understanding polymerization processes under UV irradiation, contributing significantly to polymer science (Guillaneuf et al., 2010).
Hemoglobin Allosteric Modifiers
Certain derivatives of this compound have been explored as allosteric modifiers of hemoglobin. These studies focus on understanding and potentially manipulating hemoglobin's oxygen affinity, which could have significant implications in clinical and biological areas (Randad et al., 1991).
Liquid Crystals and Polymer Science
It's used in the synthesis of liquid-crystalline compounds and polymers. This application is critical for the development of materials with specific thermal and optical properties, influencing areas like display technology and material science (Small & Pugh, 2002).
properties
IUPAC Name |
[3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F8O4/c1-7(2)9(23)25-6-5-11(15,16)12(17,18)13(19,20)14(21,22)26-10(24)8(3)4/h1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKOBDJKGIAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(OC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375108 | |
| Record name | [3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate | |
CAS RN |
487048-96-4 | |
| Record name | [3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



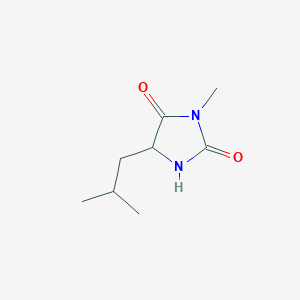

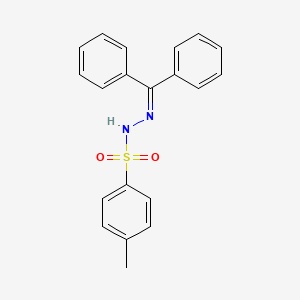
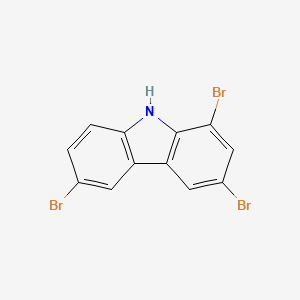
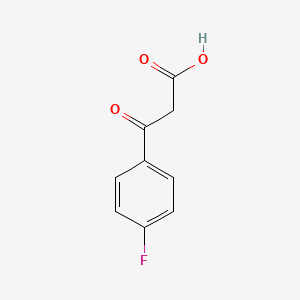
![Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1597457.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)
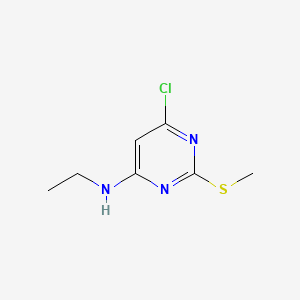
![Methyl 4-[(4-methylphenyl)methoxy]benzoate](/img/structure/B1597467.png)
